molecular formula C12H13NO3 B105172 Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate CAS No. 61164-72-5

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Cat. No. B105172
Key on ui cas rn: 61164-72-5
M. Wt: 219.24 g/mol
InChI Key: TVPQVNZTFJUWLE-UHFFFAOYSA-N
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Patent
US07253164B2

Procedure details

(2-Oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid (2.73 mmol), EDCI (3.27 mmol) and DIEA (3.27 mmol) are dissolved in 10 mL MeOH. About 2 mL of CH2Cl2 is also added to help dissolving the solid. The reaction mixture is stirred at room temperature for 2 hours before removal of the solvent under reduced pressure. The residue is purified by silica gel chromatography (hexane/EtOAc) to give (2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid methyl ester as a white solid. Yield: 60%. 1H NMR (400 MHz, CDC13): δ 7.88 (br, 1H), 7.18 (m, 2H), 7.00 (td, 1H), 6.75 (d, 1H), 3.73 (s, 3H), 3.13-2.98 (m, 3H), 2.89 (m, 1H), 2.51 (dd, 1H). MS: (ES+): 220.2 [M+1].
Quantity
2.73 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:11]([CH2:12][C:13]([OH:15])=[O:14])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.[CH3:16]CN=C=NCCCN(C)C.CCN(C(C)C)C(C)C.C(Cl)Cl>CO>[CH3:16][O:14][C:13](=[O:15])[CH2:12][CH:11]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
2.73 mmol
Type
reactant
Smiles
O=C1NC2=CC=CC=C2CC1CC(=O)O
Name
Quantity
3.27 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
3.27 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 hours before removal of the solvent under reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to help dissolving the solid
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC1C(NC2=CC=CC=C2C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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